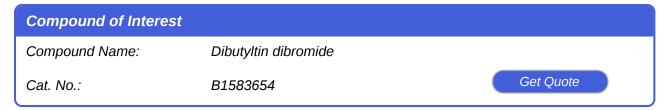


An In-Depth Technical Guide to Dibutyltin Dibromide in Organotin Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DibutyItin dibromide ((C₄H₉)₂SnBr₂), a key organotin compound, plays a significant role as a versatile chemical intermediate and catalyst in various organic transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications in organotin chemistry, with a focus on its catalytic activity and its role as a monomer in polymerization reactions. This document also includes safety and handling guidelines critical for laboratory and industrial settings.

Properties of Dibutyltin Dibromide

Dibutyltin dibromide is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a central tin atom bonded to two butyl groups and two bromine atoms.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **dibutyltin dibromide** is presented in the table below.



Property	Value	Refe
CAS Number	996-08-7	
Molecular Formula	C ₈ H ₁₈ Br ₂ Sn	-
Molecular Weight	392.75 g/mol	-
Melting Point	20 °C	
Boiling Point	271.3 °C at 760 mmHg	-
Appearance	Colorless to pale yellow liquid	

Note: Some physical properties are for the closely related dibutyltin dichloride and are provided for reference.

Spectral Data

While experimental spectra for **dibutyltin dibromide** are not readily available in public databases, the expected spectral characteristics can be inferred from related organotin compounds.

- ¹H NMR: The proton NMR spectrum is expected to show multiplets corresponding to the protons of the two butyl groups attached to the tin atom.
- ¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the different carbon atoms in the butyl chains.
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the butyl groups, as well as Sn-C and Sn-Br stretching frequencies.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for tin
 and bromine. The fragmentation pattern is expected to involve the successive loss of butyl
 groups and bromine atoms.

Synthesis and Experimental Protocols



Dibutyltin dibromide is primarily synthesized through halogen exchange reactions, starting from the more common dibutyltin dichloride.

Synthesis via Halogen Exchange from Dibutyltin Dichloride

This method involves the reaction of dibutyltin dichloride with a bromide source, such as sodium bromide, in an organic solvent. The insolubility of the resulting sodium chloride in the organic solvent drives the reaction to completion.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibutyltin dichloride in a suitable organic solvent (e.g., acetone or ethanol).
- Addition of Bromide Source: Add a stoichiometric excess of anhydrous sodium bromide to the solution.
- Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete halogen exchange.
- Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude dibutyltin dibromide can be further purified by vacuum distillation.
- < Workflow for the Synthesis of **Dibutyltin Dibromide**

Caption: Workflow for the synthesis and purification of **dibutyltin dibromide**.

Applications in Organotin Chemistry

Dibutyltin dibromide is a valuable reagent in several areas of organotin chemistry, primarily as a catalyst and a monomer for polymer synthesis.

Catalysis: Trimethylsilylcyanation of Aldehydes



Dibutyltin dibromide serves as an efficient catalyst for the addition of trimethylsilyl cyanide (TMSCN) to aldehydes, a key reaction for the synthesis of cyanohydrins. Cyanohydrins are versatile intermediates in the preparation of various natural products.

Reaction Scheme:

R-CHO + $(CH_3)_3SiCN$ -- $(cat. (C_4H_9)_2SnBr_2)$ --> R-CH $(OSi(CH_3)_3)CN$

Experimental Protocol:

- Reaction Setup: To a solution of the aldehyde in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of **dibutyltin dibromide**.
- Addition of TMSCN: Add trimethylsilyl cyanide dropwise to the mixture at room temperature.
- Reaction: Stir the reaction mixture at room temperature and monitor the progress by thinlayer chromatography (TLC).
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired silylated cyanohydrin.

Catalytic Cycle of **Dibutyltin Dibromide** in Trimethylsilylcyanation

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